(+)-Dibenzoyl-D-tartaric acid

Chiral resolution Atropisomerism Pharmaceutical synthesis

(+)-Dibenzoyl-D-tartaric acid (D-DBTA, CAS 17026-42-5; also indexed as CAS 2423110-25-0) is an acidic chiral resolving agent derived from D-tartaric acid. It functions as an optically active resolving agent in the chiral resolution process, enabling the separation of racemic mixtures into individual enantiomers.

Molecular Formula C18H14O8
Molecular Weight 358.3 g/mol
CAS No. 2423110-25-0
Cat. No. B15598528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Dibenzoyl-D-tartaric acid
CAS2423110-25-0
Molecular FormulaC18H14O8
Molecular Weight358.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)
InChIKeyYONLFQNRGZXBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Dibenzoyl-D-tartaric Acid (D-DBTA) as a Chiral Resolving Agent for Enantiomeric Separation


(+)-Dibenzoyl-D-tartaric acid (D-DBTA, CAS 17026-42-5; also indexed as CAS 2423110-25-0) is an acidic chiral resolving agent derived from D-tartaric acid. It functions as an optically active resolving agent in the chiral resolution process, enabling the separation of racemic mixtures into individual enantiomers .

The Critical Need for Chiral Specificity in Resolution with (+)-Dibenzoyl-D-tartaric Acid


Chiral resolution is not a generic process; the selection of a resolving agent is highly dependent on the specific racemate. Within the class of acidic chiral resolving agents, performance varies dramatically depending on the target compound. For instance, in the resolution of dl-serine, 2,3-dibenzoyl-L-tartaric acid, L-(+)-mandelic acid, and L-(+)-tartaric acid exhibit different solid-phase behaviors and diastereomeric salt properties, making them non-interchangeable [1]. Therefore, a scientific or industrial user cannot simply substitute one resolving agent for another without risking a failed resolution, low yield, or inadequate enantiomeric purity.

Quantitative Performance Evidence for (+)-Dibenzoyl-D-tartaric Acid in Chiral Resolution


Selectivity of D-DBTA vs. Di-p-toluoyl-D-tartaric Acid (D-DTTA) in Atropisomer Resolution

In the development of a classical resolution for a sotorasib intermediate, high-throughput experimentation identified (+)-2,3-dibenzoyl-D-tartaric acid (D-DBTA) as a highly effective resolving agent, achieving a remarkable selectivity of >2000:1 for the desired atropisomer [1]. This is a direct head-to-head comparison against a panel of other resolving agents, where D-DBTA was selected for its performance and cost-effectiveness, enabling a >500 kg scale process.

Chiral resolution Atropisomerism Pharmaceutical synthesis

Comparative Efficiency of D-DBTA and D-DTTA in Finerenone Resolution

A study comparing the chiral separation of finerenone (S-Fin) using three D-tartaric acid derivatives found that D-DBTA achieved a solubility difference of 31.26 mg/mL between the diastereomeric salts of S-Fin and R-Fin [1]. This is a cross-study comparable metric, showing D-DBTA's moderate performance relative to D-DTTA (1.25 mg/mL) and D-DOTA (96.68 mg/mL).

Chiral separation Pharmaceutical quality control Diastereomeric salt formation

Enantiomeric Excess (ee) Achieved by D-DBTA in Ultrasound-Assisted Resolution

In the resolution of racemic tetramisole, the use of O,O′-dibenzoyl-(2R,3R)-tartaric acid (D-DBTA) with ultrasound-assisted crystallization achieved a higher enantiomeric excess (ee) compared to a reference experiment without ultrasound [1]. While the study primarily focuses on the effect of ultrasound, it demonstrates the resolving capability of D-DBTA in a ternary system, with the bis[(S)-tetramisole]-dibenzoyl-(R,R)-tartrate salt being the key intermediate.

Sonocrystallization Diastereomeric salt resolution Tetramisole

Enantiomeric Excess in Aqueous Cocrystal Resolution of Ofloxacin

In a green resolution process for racemic ofloxacin, D-DBTA was used as a chiral selector to form diastereomeric cocrystals in the aqueous phase. Under optimal conditions, this method achieved an enantiomeric excess (ee) of up to 81.8% for S-ofloxacin and 82.3% ee for R-ofloxacin at 278.2 K [1]. This is a cross-study comparable metric, showcasing D-DBTA's effectiveness in an environmentally benign, non-salt-forming resolution.

Green chemistry Cocrystal Ofloxacin

Targeted Application Scenarios for (+)-Dibenzoyl-D-tartaric Acid Based on Performance Evidence


Large-Scale Resolution of Atropisomeric Drug Intermediates

For the commercial manufacture of atropisomerically pure drug intermediates like those in sotorasib synthesis, (+)-dibenzoyl-D-tartaric acid is a proven, scalable choice. High-throughput screening identified it as a superior resolving agent, achieving >2000:1 selectivity, which was successfully implemented on a >500 kg scale [1].

Resolution of Racemic Bases via Diastereomeric Salt Formation

As a well-established acidic resolving agent, D-DBTA is a first-line candidate for the classical resolution of racemic amines, amino alcohols, and other basic compounds. Its performance has been demonstrated in the resolution of pharmaceutical bases like ephedrine and chloramphenicol base [1].

Green Chemistry and Aqueous Phase Cocrystal Resolution

When developing environmentally sustainable processes, D-DBTA can be an effective chiral selector for aqueous cocrystal resolutions. Its ability to achieve >81% ee for ofloxacin enantiomers in water at low temperature makes it suitable for applications where organic solvent use must be minimized [1].

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